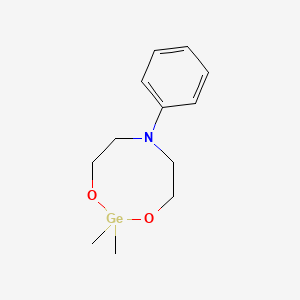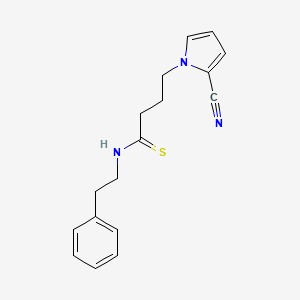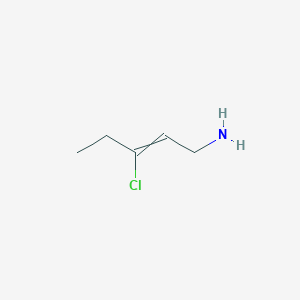
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazagermocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazagermocane is a unique organogermanium compound characterized by its distinctive structure, which includes a germanium atom bonded to a dioxazagermocane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazagermocane typically involves the reaction of germanium tetrachloride with appropriate organic ligands under controlled conditions. One common method includes the use of phenyl-substituted diols and germanium tetrachloride in the presence of a base to facilitate the formation of the dioxazagermocane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazagermocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the germanium atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while reduction can produce germanium hydrides.
Applications De Recherche Scientifique
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazagermocane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazagermocane involves its interaction with specific molecular targets. The germanium atom in the compound can form stable complexes with various biomolecules, potentially disrupting biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazasilocane: Similar structure but with silicon instead of germanium.
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazasilocane: Another similar compound with silicon, often used in similar applications.
Uniqueness
2,2-Dimethyl-6-phenyl-1,3,6,2-dioxazagermocane is unique due to the presence of germanium, which imparts different chemical and physical properties compared to its silicon analogs. This uniqueness makes it valuable for specific applications where germanium’s properties are advantageous.
Propriétés
Numéro CAS |
921595-36-0 |
|---|---|
Formule moléculaire |
C12H19GeNO2 |
Poids moléculaire |
281.91 g/mol |
Nom IUPAC |
2,2-dimethyl-6-phenyl-1,3,6,2-dioxazagermocane |
InChI |
InChI=1S/C12H19GeNO2/c1-13(2)15-10-8-14(9-11-16-13)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Clé InChI |
QQHQWDSAGVWACY-UHFFFAOYSA-N |
SMILES canonique |
C[Ge]1(OCCN(CCO1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate](/img/structure/B14186655.png)



![Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14186683.png)


![{4-[(E)-(Phenylimino)methyl]phenyl}methanol](/img/structure/B14186699.png)

![Carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14186707.png)


![1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14186724.png)
